molecular formula C11H16FN B3284552 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine CAS No. 787585-32-4

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

Cat. No. B3284552
Key on ui cas rn: 787585-32-4
M. Wt: 181.25 g/mol
InChI Key: KEPZZWXEENDALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304174B2

Procedure details

2-Chloro-N-[1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-yl]acetamide (131.6 g) obtained in Step 6 was dissolved in acetic acid (200 ml) and ethanol (1 L), and thiourea (46.6 g) was added. The mixture was stirred overnight at 100° C. The reaction mixture was cooled to room temperature, and the precipitated crystals were filtered. The filtrate was concentrated under reduced pressure, and 4N-sodium hydroxide solution (300 ml) was added to the obtained residue. The mixture was extracted 3 times with toluene. The organic layer was washed with brine, and concentrated under reduced pressure. The obtained residue was dissolved in diethyl ether (1 L) and 4N-hydrochloric acid/ethyl acetate solution (255 ml) was added dropwise under ice-cooling. The mixture was stirred for 1 hr and the precipitated crystals were collected by filtration. The obtained crystals were added to a mixture of toluene and 4N-aqueous sodium hydroxide solution. The toluene layer was separated, washed twice with water, and concentrated under reduced pressure to give the title compound (57.9 g).
Name
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-yl]acetamide
Quantity
131.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC([NH:5][C:6]([CH3:17])([CH3:16])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([F:15])[CH:9]=1)=O.NC(N)=S>C(O)(=O)C.C(O)C>[F:15][C:10]1[CH:9]=[C:8]([CH2:7][C:6]([NH2:5])([CH3:16])[CH3:17])[CH:13]=[CH:12][C:11]=1[CH3:14]

Inputs

Step One
Name
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-yl]acetamide
Quantity
131.6 g
Type
reactant
Smiles
ClCC(=O)NC(CC1=CC(=C(C=C1)C)F)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
46.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure, and 4N-sodium hydroxide solution (300 ml)
ADDITION
Type
ADDITION
Details
was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with toluene
WASH
Type
WASH
Details
The organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in diethyl ether (1 L)
ADDITION
Type
ADDITION
Details
4N-hydrochloric acid/ethyl acetate solution (255 ml) was added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
ADDITION
Type
ADDITION
Details
The obtained crystals were added to a mixture of toluene and 4N-aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1C)CC(C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 57.9 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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